Boc-4-(trifluoromethyl)-D-phenylalanine
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Overview
Description
Boc-4-(trifluoromethyl)-D-phenylalanine is a derivative of phenylalanine, an essential amino acid The compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-(trifluoromethyl)-D-phenylalanine typically involves the introduction of the trifluoromethyl group to the phenylalanine backbone. One common method is the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst. The reaction conditions often require a base and an appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Boc-4-(trifluoromethyl)-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenylalanine derivatives.
Scientific Research Applications
Boc-4-(trifluoromethyl)-D-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in modifying proteins and peptides, influencing their structure and function.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Boc-4-(trifluoromethyl)-D-phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Boc-4-(trifluoromethyl)-L-phenylalanine: A similar compound with the L-configuration of phenylalanine.
Boc-4-methyl-D-phenylalanine: A derivative with a methyl group instead of a trifluoromethyl group.
Boc-4-chloro-D-phenylalanine: A compound with a chloro group on the phenyl ring.
Uniqueness
Boc-4-(trifluoromethyl)-D-phenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it valuable in research for studying the effects of trifluoromethylation on biological activity and chemical reactivity.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCCWNHCHCWAZ-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82317-83-7 |
Source
|
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-(trifluoromethyl)-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82317-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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